Home > Products > Screening Compounds P133947 > N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide -

N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Catalog Number: EVT-6206116
CAS Number:
Molecular Formula: C18H28N4O2
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[(4-chlorophenyl)methyl]-1,6-dihydro-4-methoxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxamide is a synthetic compound classified as a pyridazinecarboxamide derivative. This class of compounds has attracted attention in pharmaceutical research due to their diverse biological activities []. Specifically, N-[(4-chlorophenyl)methyl]-1,6-dihydro-4-methoxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxamide has been investigated for its potential as a therapeutic agent for Parkinson's disease due to its interaction with metabotropic glutamate receptors of group III (mGluR4) [, ].

Mechanism of Action

N-[(4-chlorophenyl)methyl]-1,6-dihydro-4-methoxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxamide acts as an agonist of the metabotropic glutamate receptor subtype 4 (mGluR4) []. mGluR4 receptors are primarily located presynaptically and their activation leads to a decrease in neurotransmitter release, particularly glutamate []. This inhibitory action is believed to be beneficial in the treatment of Parkinson's disease, which is characterized by excessive glutamate release and neuronal death in specific brain regions. While the precise details of the binding interaction are not yet fully elucidated, it is likely that the compound's specific structural features allow it to interact with the mGluR4 receptor's binding site, leading to its activation and downstream signaling events.

Physical and Chemical Properties Analysis
  • Solubility: The compound is likely soluble in organic solvents like dimethyl sulfoxide (DMSO) and potentially in polar protic solvents like methanol, based on its structure and use in cell culture experiments [].
  • Stability: The compound exhibits stability under physiological conditions, as evidenced by its use in in vitro and in vivo studies [, ].
Applications
  • In vitro studies: The compound's ability to modulate mGluR4 receptor activity has been demonstrated in cell culture experiments. In a study using HEK293T cells expressing the mGluR4 receptor, N-[(4-chlorophenyl)methyl]-1,6-dihydro-4-methoxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxamide was found to reduce intracellular calcium levels in response to glutamate stimulation []. This suggests a potential neuroprotective effect by reducing excitotoxic damage.
  • In vivo studies: A preclinical study in a rat model of primary open-angle glaucoma, a condition involving retinal ganglion cell loss, found that N-[(4-chlorophenyl)methyl]-1,6-dihydro-4-methoxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxamide improved retinal microcirculation, increased electroretinogram wave amplitudes, and increased the number of ganglion cell nuclei []. This further supports its potential neuroprotective properties and suggests possible applications beyond Parkinson's disease.

Properties

Product Name

N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-methyl-6-oxopyridazine-3-carboxamide

Molecular Formula

C18H28N4O2

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C18H28N4O2/c1-21-17(23)10-9-16(20-21)18(24)19-15-8-5-11-22(13-15)12-14-6-3-2-4-7-14/h9-10,14-15H,2-8,11-13H2,1H3,(H,19,24)

InChI Key

ZXTCZKHRQYFNBS-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CCCN(C2)CC3CCCCC3

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CCCN(C2)CC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.